3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a chemical compound with significant biological activity and potential applications in medicinal chemistry. It is categorized as a quinazoline derivative, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The molecular formula of this compound is C15H9ClN4, and it has a molecular weight of 280.72 g/mol. The compound is primarily used in non-human research settings and is not intended for therapeutic or veterinary use.
The synthesis of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves several key steps:
For example, one synthesis pathway includes treating 2-chloro-4-hydrazinylquinazoline with trifluoroacetic acid to yield derivatives with enhanced biological activity .
The structure of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline features:
The InChI Key for this compound is VJMPAMJELAXPHG-UHFFFAOYSA-N, and its SMILES representation is C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=CC=C4)Cl.
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can participate in various chemical reactions:
The mechanism of action for 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves:
The physical and chemical properties of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline include:
These properties are crucial for understanding how the compound behaves in different environments and its potential interactions with biological systems.
The applications of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline primarily revolve around its use in scientific research:
The construction of the triazolo[4,3-c]quinazoline core necessitates precise cyclocondensation methodologies. A robust approach commences with anthranilic acid (4), which undergoes reaction with potassium cyanate under aqueous conditions with catalytic glacial acetic acid to yield quinazoline-2,4(1H,3H)-dione (5). Subsequent chlorination using phosphorus oxychloride (POCl₃) and triethylamine generates the critical 2,4-dichloroquinazoline intermediate (6). This intermediate enables regioselective functionalization; treatment with hydrazine hydrate at 0–5°C affords 2-chloro-4-hydrazinylquinazoline (8). The pivotal cyclization is achieved through refluxing 8 with trifluoroacetic acid, forming the triazolo[4,3-c]quinazoline scaffold 9. Alternatively, cyclocondensation of dichloroquinazoline 6 with substituted benzohydrazides (3a,b) in dioxane yields intermediates 7a,b, which are precursors to the 3-aryl-triazoloquinazoline system [1] [2].
Table 1: Key Cyclocondensation Routes to Triazoloquinazoline Core
Starting Material | Reagent/Conditions | Intermediate | Final Cyclization Product |
---|---|---|---|
Quinazoline-2,4(1H,3H)-dione (5) | POCl₃, triethylamine, reflux | 2,4-Dichloroquinazoline (6) | - |
2,4-Dichloroquinazoline (6) | Hydrazine hydrate, 0–5°C | 2-Chloro-4-hydrazinylquinazoline (8) | 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-one (9) with TFA |
2,4-Dichloroquinazoline (6) | Benzohydrazide derivatives (3a,b), dioxane, reflux | 4-(Substituted benzoyl)-hydrazinyl intermediates | Triazolo[4,3-c]quinazolines 7a,b |
This multistep sequence emphasizes the versatility of 6 as a linchpin for core assembly. Structural confirmation via ¹³C NMR reveals characteristic peaks for propyl moieties (e.g., δ 43.62, 21.33, 12.02 ppm) and the triazolic C-H signal (δ 9.32 ppm), confirming successful annelation [1] [6].
Positional diversification at C5 of the triazolo[4,3-c]quinazoline core is efficiently achieved via Suzuki–Miyaura cross-coupling. This reaction employs palladium catalysis to couple aryl/heteroaryl boronic acids with 5-(4-bromophenyl)-triazoloquinazoline precursors. A highly stable Pd(P-Phos)Cl₂ complex demonstrates exceptional efficacy under ambient aerobic conditions, enabling reactions at room temperature without inert atmosphere protection. The complex's stability arises from electron-deficient, sterically congested dipyridyl blocks, preventing Pd(0) black formation [5] [8].
Table 2: Suzuki–Miyaura Conditions for C5 Functionalization
Catalyst System | Base | Solvent | Temperature | Reaction Scope | Turnover Number (TON) |
---|---|---|---|---|---|
Pd(P-Phos)Cl₂ (0.1–0.001 mol%) | K₃PO₄ | Ethanol/Water | Room temperature | Aryl/heteroaryl boronic acids, including sterically hindered and electron-deficient variants | Up to 49,000 |
Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/Ethanol | 80°C | 4′-Aminobiphenyl boronic esters | Not reported |
This method facilitates the introduction of diverse aryl groups, including 4′-aminobiphenyl moieties crucial for modulating photophysical properties. The reaction tolerates functional groups such as amines, trifluoromethyl, and halogens, providing moderate-to-excellent yields (25–84%). Post-coupling, structures are validated via ¹H/¹³C NMR and mass spectrometry, with characteristic biphenyl signals appearing between δ 7.6–7.8 ppm [4] [5] [6].
Isomeric fidelity between triazolo[4,3-c]quinazoline and its [1,5-c] counterpart is governed by acid-mediated Dimroth rearrangement. Refluxing triazolo[4,3-c]quinazolines (2a,b) in glacial acetic acid induces ring reorganization, yielding triazolo[1,5-c]quinazolines (3a,b) via a proposed H⁺-catalyzed mechanism. This process involves electrophilic addition, ring opening, and subsequent recyclization [4].
Critical spectroscopic distinctions confirm isomeric identity:
Table 3: NMR Differentiation of Triazoloquinazoline Isomers
Isomer Type | Triazole Proton Signal (δ ppm) | Ethyl Group Signals (δ ppm) | Key HMBC Correlation | NOESY Interaction |
---|---|---|---|---|
[1,2,4]Triazolo[4,3-c]quinazoline (2b) | 9.32 (s, 1H) | CH₂: 3.85, 3.79; CH₃: 1.42 (t) | H-3/C5 | H-3 ↔ H-2′ (biphenyl) |
[1,2,4]Triazolo[1,5-c]quinazoline (3b) | 8.63 (s, 1H) | CH₂: 4.82 (q); CH₃: 1.52 (t) | Absent | Not observed |
This rearrangement is solvent-dependent; using 95% ethanol yields mixtures, while solvent-free conditions favor pure [4,3-c] isomers. X-ray crystallography unequivocally confirms non-planar, pincer-like conformations in biphenyl-functionalized [4,3-c] derivatives [4] [6].
Hydrazine derivatives serve as indispensable precursors for triazoloquinazoline synthesis. 2-(4-Bromophenyl)-4-hydrazinylquinazoline (1) is a versatile intermediate, accessible from 2,4-dichloroquinazoline (6) via nucleophilic substitution. Its reactivity towards carbonyl equivalents enables two distinct pathways:
The hydrazinyl group's nucleophilicity dictates reaction trajectory: Condensation with orthoesters is preferred under neutral/aprotic conditions, while oxidative methods are essential for electron-deficient arylhydrazones. These intermediates' significance is underscored by their role as cross-coupling substrates for subsequent Suzuki functionalization at C5 [1] [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1